molecular formula C7H7N5O2 B232843 2-amino-3-methyl-4,7(3H,8H)-pteridinedione

2-amino-3-methyl-4,7(3H,8H)-pteridinedione

Cat. No. B232843
M. Wt: 193.16 g/mol
InChI Key: RFTAPWOOGAINRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-methyl-4,7(3H,8H)-pteridinedione, also known as Aminopterin, is a folic acid antagonist that has been used in scientific research for several decades. It is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes.

Mechanism of Action

2-amino-3-methyl-4,7(3H,8H)-pteridinedione exerts its pharmacological effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione prevents the synthesis of thymidylate and purines, which are essential components of DNA and RNA. This leads to the inhibition of cell division and proliferation, which is particularly relevant in cancer research.
Biochemical and Physiological Effects:
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been shown to have several biochemical and physiological effects. It has been shown to cause folic acid deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases. Additionally, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-amino-3-methyl-4,7(3H,8H)-pteridinedione has several advantages and limitations for laboratory experiments. Its potent inhibition of dihydrofolate reductase makes it a useful tool for investigating the role of this enzyme in cellular processes. However, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione can cause folic acid deficiency, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione in scientific research. One potential area of research is the development of new dihydrofolate reductase inhibitors for the treatment of cancer and other diseases. Another potential area of research is the study of the effects of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione on immune cells, which could lead to the development of new immunosuppressive therapies for autoimmune diseases. Additionally, the use of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione in combination with other drugs could lead to the development of more effective cancer therapies.

Synthesis Methods

2-amino-3-methyl-4,7(3H,8H)-pteridinedione can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione involves the condensation of 2-amino-4-hydroxypteridine and 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-pteridine-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Microbial fermentation involves the use of microorganisms such as Streptomyces species to produce 2-amino-3-methyl-4,7(3H,8H)-pteridinedione through a series of enzymatic reactions.

Scientific Research Applications

2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been widely used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes. 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been used in cancer research to study the effects of dihydrofolate reductase inhibitors on tumor growth and proliferation. It has also been used in the study of autoimmune diseases such as rheumatoid arthritis and psoriasis, where it has been shown to have immunosuppressive effects.

properties

Product Name

2-amino-3-methyl-4,7(3H,8H)-pteridinedione

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

2-amino-3-methyl-8H-pteridine-4,7-dione

InChI

InChI=1S/C7H7N5O2/c1-12-6(14)4-5(11-7(12)8)10-3(13)2-9-4/h2H,1H3,(H3,8,10,11,13)

InChI Key

RFTAPWOOGAINRY-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(NC(=O)C=N2)N=C1N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)C=N2)N=C1N

synonyms

3-methyl isoxanthopterin
3-methylisoxanthopterin

Origin of Product

United States

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